molecular formula C12H11NO3 B8352325 2-Methoxy-2-(quinolin-5-yl)acetic acid

2-Methoxy-2-(quinolin-5-yl)acetic acid

Cat. No.: B8352325
M. Wt: 217.22 g/mol
InChI Key: MBNLKBYLPMCNJQ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(quinolin-5-yl)acetic acid is a quinoline-derived organic compound featuring a methoxy group at the α-position of the acetic acid side chain and a quinolin-5-yl substituent. This structure combines the aromatic heterocyclic properties of quinoline with the reactivity of the methoxy and carboxylic acid functional groups. For instance, the synthesis of similar compounds involves multicomponent reactions using Meldrum’s acid, glyoxal derivatives, and hydroxyquinoline precursors under acidic conditions .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-methoxy-2-quinolin-5-ylacetic acid

InChI

InChI=1S/C12H11NO3/c1-16-11(12(14)15)9-4-2-6-10-8(9)5-3-7-13-10/h2-7,11H,1H3,(H,14,15)

InChI Key

MBNLKBYLPMCNJQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C2C=CC=NC2=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Functional Groups Key Applications/Properties
2-Methoxy-2-(quinolin-5-yl)acetic acid Not specified C₁₂H₁₁NO₃ Methoxy, carboxylic acid, quinoline Potential chelation, drug synthesis
2-(Quinolin-5-yl)acetic acid 152150-03-3 C₁₁H₉NO₂ Carboxylic acid, quinoline Chelation, intermediate in organic synthesis
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Not specified C₂₀H₁₅NO₄ Methoxy, furan, quinoline, carboxylic acid Adsorbent design, uranium recovery
Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) 53-86-1 C₁₉H₁₆ClNO₄ Methoxy, indole, carboxylic acid Anti-inflammatory, antipyretic drug

Key Differences:

Functional Group Diversity: The methoxy group in this compound enhances its electron-donating capacity compared to non-methoxy analogs like 2-(quinolin-5-yl)acetic acid. This may influence solubility, acidity (pKa ~2–3 for carboxylic acid), and metal-binding affinity .

Synthesis Pathways: this compound derivatives are synthesized via condensation reactions using Meldrum’s acid and glyoxal derivatives, yielding fused heterocyclic systems . 2-(Quinolin-5-yl)acetic acid is typically prepared through nucleophilic substitution or hydrolysis of ester precursors .

Applications: Quinoline-based acetic acids exhibit strong coordination with metal ions (e.g., U(VI)), making them useful in adsorbent materials for environmental remediation . Indomethacin’s indole-acetic acid structure prioritizes cyclooxygenase inhibition over metal sorption .

Research Findings on Adsorption and Reactivity

Uranium Sorption Efficiency:

  • Acetic Acid-Modified Biochar (ASBB): Modified with acetic acid derivatives, ASBB achieves a U(VI) removal rate of 97.8% at pH 6.0, attributed to carboxyl (-COOH) groups forming monodentate complexes with uranium .
  • Quinoline-Based Analogs: Compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid show enhanced sorption due to expanded pore structures and increased functional group density .

Thermodynamic and Kinetic Behavior:

  • Langmuir Model Fit: ASBB’s uranium sorption follows Langmuir isotherms, indicating monolayer adsorption with a maximum capacity of ~120 mg/g .
  • Pseudo-Second-Order Kinetics : Sorption equilibrium is reached within 5 minutes, suggesting rapid surface coordination .

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